molecular formula C9H8ClFO2 B14017581 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane

Cat. No.: B14017581
M. Wt: 202.61 g/mol
InChI Key: UIZYEWXVXSXGKI-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is carried out in the presence of a base and a solvent, often under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The dioxolane ring can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-fluorophenyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the chlorofluorophenyl group

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H8ClFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2

InChI Key

UIZYEWXVXSXGKI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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